![molecular formula C5HCl2N3O B1423195 4,6-Dichloroisoxazolo[5,4-D]pyrimidine CAS No. 1197193-09-1](/img/structure/B1423195.png)
4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Übersicht
Beschreibung
4,6-Dichloroisoxazolo[5,4-D]pyrimidine is a chemical compound with the molecular formula C5HCl2N3O . It has an average mass of 189.987 Da and a monoisotopic mass of 188.949661 Da . This compound is not intended for human or veterinary use but is used for research.
Synthesis Analysis
The synthesis of oxazolo[5,4-d]pyrimidines, which are structurally similar to nucleic purine bases, involves the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system . The synthesis of these compounds has been reported in various studies .Molecular Structure Analysis
The molecular structure of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes two chlorine atoms and an oxygen atom .Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Applications
4,6-Dichloroisoxazolo[5,4-D]pyrimidine belongs to the broader class of pyrimidine derivatives. Pyrimidine derivatives have been recognized for their wide range of biological and pharmacological activities. These compounds exhibit notable anticancer, antiviral, antifungal, antidepressant, and antibacterial properties, making them a significant focus in medical research and drug development. The pyrimidine core is considered a promising scaffold for the development of new biologically active compounds. The extensive pharmacological activity of substances in this group allows for the continued exploration and design of compounds with desired types of pharmacological activities (Chiriapkin, 2022).
Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, is used in drug discovery due to its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic agents. The structure-activity relationship (SAR) studies are of great interest, paving the way for the development of potential drug candidates. This highlights the importance of the pyrimidine scaffold in medicinal chemistry and the potential for further exploration and development of related structures like 4,6-Dichloroisoxazolo[5,4-D]pyrimidine (Cherukupalli et al., 2017).
Anti-Alzheimer's Properties
Pyrimidine derivatives have been extensively studied for their role in the management of neurological disorders, including Alzheimer's disease. The structural integrity and synthetic feasibility of pyrimidine scaffolds make them a potent target for developing therapeutic agents aimed at managing or rehabilitating neurological disorders. The SAR studies emphasize pharmacological advancements, indicating the potential of pyrimidine and its derivatives in therapeutic applications against Alzheimer's disease (Das et al., 2021).
Anti-Inflammatory and Structural Activity Relationships
Pyrimidine derivatives are known for their anti-inflammatory effects, attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Recent developments in the synthesis, anti-inflammatory effects, and structural activity relationships (SARs) of pyrimidine derivatives have been extensively documented, indicating their significance in the development of new anti-inflammatory agents (Rashid et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in the growth and spread of cancer cells .
Mode of Action
4,6-Dichloroisoxazolo[5,4-D]pyrimidine interacts with VEGFR-2, inhibiting its activity . This binding inhibits the receptor’s function, thereby disrupting the angiogenesis process .
Biochemical Pathways
By inhibiting VEGFR-2, 4,6-Dichloroisoxazolo[5,4-D]pyrimidine disrupts the VEGF signaling pathway, which is primarily responsible for angiogenesis . The downstream effects of this disruption include reduced blood vessel formation, which can limit the growth and spread of cancer cells .
Pharmacokinetics
In silico analysis suggests that the compound has favorable pharmacokinetic properties
Result of Action
The primary result of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine’s action is the inhibition of angiogenesis . This can lead to a reduction in tumor growth and metastasis, making the compound a potential candidate for anticancer therapy .
Eigenschaften
IUPAC Name |
4,6-dichloro-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3O/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFZEUAWGRBDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693901 | |
| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloroisoxazolo[5,4-D]pyrimidine | |
CAS RN |
1197193-09-1 | |
| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)
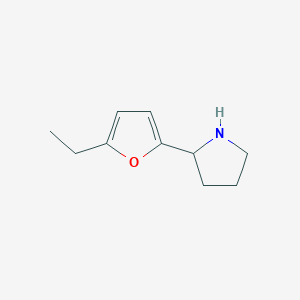
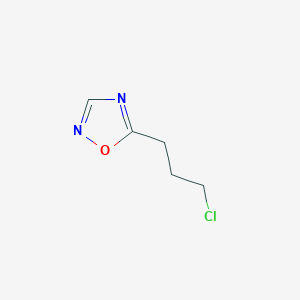
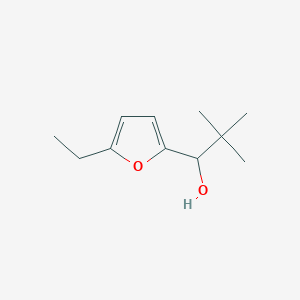
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)
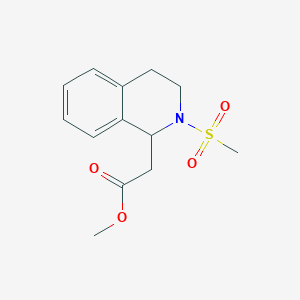
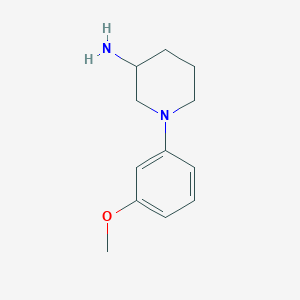


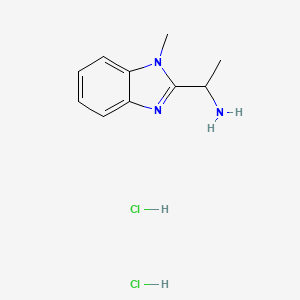
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)
![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)
![1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol](/img/structure/B1423133.png)
